methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate
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Overview
Description
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a sulfamoyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantane Derivative: The synthesis begins with the preparation of the 2-methoxyadamantane derivative. This can be achieved through the reaction of adamantane with methanol in the presence of a strong acid catalyst.
Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This can be done by reacting the 2-methoxyadamantane derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Carbamate: The final step is the coupling of the sulfamoyl derivative with the phenyl carbamate. This can be achieved through a nucleophilic substitution reaction, where the sulfamoyl derivative reacts with methyl 4-aminophenylcarbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the sulfamoyl and carbamate groups can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-{[(2-hydroxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl N-(4-{[(2-chloroadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. The methoxy group can increase the compound’s hydrophobicity and potentially enhance its ability to cross biological membranes.
Properties
IUPAC Name |
methyl N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-26-19(23)22-17-3-5-18(6-4-17)28(24,25)21-12-20(27-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16,21H,7-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIMRPRXWZARJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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